8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 933034-89-0
VCID: VC2709383
InChI: InChI=1S/C6H3BrClN3.ClH/c7-4-3-5(8)10-11-2-1-9-6(4)11;/h1-3H;1H
SMILES: C1=CN2C(=N1)C(=CC(=N2)Cl)Br.Cl
Molecular Formula: C6H4BrCl2N3
Molecular Weight: 268.92 g/mol

8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride

CAS No.: 933034-89-0

Cat. No.: VC2709383

Molecular Formula: C6H4BrCl2N3

Molecular Weight: 268.92 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride - 933034-89-0

Specification

CAS No. 933034-89-0
Molecular Formula C6H4BrCl2N3
Molecular Weight 268.92 g/mol
IUPAC Name 8-bromo-6-chloroimidazo[1,2-b]pyridazine;hydrochloride
Standard InChI InChI=1S/C6H3BrClN3.ClH/c7-4-3-5(8)10-11-2-1-9-6(4)11;/h1-3H;1H
Standard InChI Key KVJJRUBYJAUYIT-UHFFFAOYSA-N
SMILES C1=CN2C(=N1)C(=CC(=N2)Cl)Br.Cl
Canonical SMILES C1=CN2C(=N1)C(=CC(=N2)Cl)Br.Cl

Introduction

Chemical Identity and Structure

Molecular Characteristics

8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride belongs to the class of fused heterocyclic compounds containing a pyridazine ring fused with an imidazole moiety. The compound's structure is characterized by the presence of bromine at position 8 and chlorine at position 6, with the compound existing as a hydrochloride salt to enhance solubility and stability.

The molecular formula is C7H4BrClN3·HCl, with a molecular weight of approximately 294.44 g/mol (base structure plus hydrochloride). The core imidazo[1,2-b]pyridazine scaffold represents an important heterocyclic system in medicinal chemistry, providing rigidity and specific spatial arrangements of functional groups that can interact with biological targets.

Structural Significance

The structural features of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride contribute significantly to its chemical behavior and biological activity. The fused bicyclic system creates a planar molecule with distinct regions for potential interactions with biomolecules:

  • The imidazole portion provides basic nitrogen atoms capable of forming hydrogen bonds with target proteins

  • The pyridazine ring contributes additional nitrogen atoms for potential interactions

  • The halogen substituents (bromine and chlorine) introduce sites for halogen bonding and influence the electronic distribution within the molecule

This combination of structural elements makes the compound particularly interesting for medicinal chemistry applications, as the rigid scaffold can serve as a pharmacophore for developing novel bioactive compounds.

Physical and Chemical Properties

Physicochemical Characteristics

Based on its structure, 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride exhibits several key physicochemical properties that influence its behavior in biological systems and chemical reactions:

PropertyCharacteristicImplications
SolubilityEnhanced water solubility (as HCl salt)Improved bioavailability; easier handling in biological assays
LipophilicityModerate to high (due to halogens)Potential for membrane permeability; blood-brain barrier penetration
Chemical stabilityGenerally stable at room temperatureSuitable for long-term storage under appropriate conditions
Acid-base propertiesWeakly basic (imidazole nitrogen)Forms stable salts; pH-dependent solubility profile
ElectrophilicityModerate at halogenated positionsSusceptibility to nucleophilic substitution reactions

Stability Considerations

The stability of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride under various conditions is an important consideration for its handling, storage, and application in research settings. The compound would typically be stable under normal laboratory conditions but may be sensitive to:

  • Strong bases, which could promote dehalogenation reactions

  • Strong nucleophiles, which might attack the halogenated positions

  • Photolytic conditions, which could affect the C-halogen bonds

  • Extreme pH conditions, which might lead to decomposition or rearrangement

The hydrochloride salt form typically improves the compound's stability for storage compared to the free base, particularly in terms of resistance to oxidation and hydrolysis.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride typically involves a multi-step process. Based on general synthetic approaches for similar heterocyclic compounds, several potential routes can be employed:

Synthetic ApproachKey StepsAdvantagesLimitations
Cyclization1. Start with substituted pyridazine
2. Form imidazole ring through cyclization
3. Selective halogenation
4. Salt formation
High regioselectivity; ScalableMultiple steps; Requires careful optimization
Direct Halogenation1. Start with imidazo[1,2-b]pyridazine scaffold
2. Regioselective bromination
3. Regioselective chlorination
4. Salt formation
Fewer steps; Direct access to targetChallenging regiocontrol; Potential for mixed products
Building Block Approach1. Utilize pre-functionalized building blocks
2. Construct heterocyclic system
3. Final functionalization
4. Salt formation
Higher purity; Modular approachMay require specialized reagents; Complex setup

Reaction Conditions

The successful synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride depends on careful control of reaction parameters:

  • Temperature: Typically maintained between -10°C to room temperature for halogenation steps to ensure selectivity

  • Solvent selection: Polar aprotic solvents (DMF, acetonitrile) often preferred for cyclization reactions

  • Catalysts: Lewis acids may be employed to activate specific positions for halogenation

  • Reaction time: Carefully monitored to prevent over-halogenation or side reactions

  • Purification techniques: Column chromatography or recrystallization to ensure high purity

Biological Activities and Mechanisms

Antimicrobial Properties

Research indicates that 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride exhibits notable antimicrobial activity against various bacterial strains. The antimicrobial properties of this compound are attributed to several potential mechanisms:

  • Inhibition of bacterial enzymes involved in cell wall synthesis

  • Interference with bacterial DNA replication processes

  • Disruption of bacterial membrane integrity

  • Inhibition of protein synthesis pathways

Preliminary studies suggest efficacy against a range of bacterial pathogens, making this compound a potential candidate for further development as an antimicrobial agent.

Anticancer Activity

8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride has shown promising anticancer activity in preliminary investigations. The compound's anticancer properties may operate through several potential mechanisms:

  • Inhibition of specific kinases involved in cancer cell proliferation

  • Induction of apoptosis in cancer cells

  • Interference with cancer cell signaling pathways

  • Potential antiangiogenic properties limiting tumor vascularization

These anticancer properties warrant further investigation to elucidate the precise mechanisms and identify specific cancer types most susceptible to this compound.

Structure-Activity Relationships

The biological activity of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride is significantly influenced by its structural features. Understanding these structure-activity relationships (SAR) is crucial for optimizing derivatives with enhanced biological profiles:

Structural FeatureImpact on ActivityOptimization Potential
Bromine at position 8Influences lipophilicity and target bindingSubstitution with other halogens or groups may alter potency
Chlorine at position 6Affects electronic distribution and binding orientationModification may change selectivity profiles
Imidazo[1,2-b]pyridazine scaffoldProvides core pharmacophore and rigidityConservative modifications may preserve activity while improving properties
Hydrochloride salt formEnhances solubility and bioavailabilityAlternative salt forms may optimize pharmacokinetic properties

Research Applications and Development

Medicinal Chemistry Applications

8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride serves multiple functions in medicinal chemistry research:

  • As a building block for the synthesis of more complex bioactive molecules with tailored properties

  • As a lead compound for structure optimization in drug discovery programs

  • As a tool compound for investigating biological mechanisms and target validation

  • As a reference standard for analytical method development

The compound's distinct structure makes it particularly valuable for these applications, as it provides a well-defined starting point for further chemical modifications.

Therapeutic AreaPotential ApplicationsResearch Focus
Infectious DiseasesNovel antibacterial agents; Antifungal therapyOptimizing antimicrobial spectrum and potency
OncologyTargeted anticancer therapeutics; Adjuvant therapyEnhancing selectivity for cancer cells; Reducing side effects
InflammationAnti-inflammatory agentsModulating specific inflammatory pathways
NeurologyCNS-active compoundsBlood-brain barrier penetration; Receptor selectivity

Compound Optimization Strategies

To develop more potent or selective derivatives of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride, several optimization strategies can be employed:

  • Substitution of the halogen atoms with other functional groups to modify electronic and steric properties

  • Introduction of additional substituents at other positions of the heterocyclic rings

  • Exploration of bioisosteric replacements for portions of the molecule

  • Investigation of alternative salt forms or formulations to improve pharmacokinetic properties

These approaches can lead to the development of a library of analogues with diverse biological profiles, facilitating the identification of candidates with optimal activities for specific applications.

Analytical Characterization

Spectroscopic Properties

The characterization of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride typically involves various analytical techniques, each providing specific information about the compound's structure and purity:

Analytical TechniqueExpected CharacteristicsAnalytical Value
1H NMR SpectroscopyCharacteristic signals for aromatic protons; Splitting patterns reflecting ring systemStructure confirmation; Purity assessment
13C NMR SpectroscopyCarbon signals showing effects of halogen substituentsCarbon framework verification
Mass SpectrometryMolecular ion peak; Characteristic isotope pattern for Br and ClMolecular weight confirmation; Fragmentation analysis
IR SpectroscopyCharacteristic vibrations for C=N, C-halogen bondsFunctional group verification
UV-Vis SpectroscopyAbsorption maxima related to conjugated systemPurity monitoring; Structural insights

Chromatographic Analysis

Chromatographic techniques play a crucial role in the purification and analysis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride:

  • High-Performance Liquid Chromatography (HPLC) provides information on compound purity and can be used for quantitative analysis

  • Thin-Layer Chromatography (TLC) offers a rapid method for reaction monitoring and purity assessment

  • Gas Chromatography (GC) may be applicable for volatile derivatives or degradation products

These techniques, particularly when coupled with mass spectrometry or other detection methods, provide powerful tools for ensuring the identity and purity of the compound for research applications.

X-ray Crystallography

When suitable crystals can be obtained, X-ray crystallography provides definitive information about the three-dimensional structure of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride:

  • Precise bond lengths and angles within the heterocyclic system

  • Confirmation of the positions of bromine and chlorine substituents

  • Insights into the crystal packing and intermolecular interactions

  • Information about potential hydrogen bonding networks involving the hydrochloride salt

This structural information is invaluable for understanding the compound's potential interactions with biological targets and for informing structure-based drug design efforts.

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